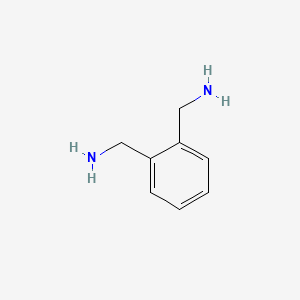

1,2-Phenylenedimethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(aminomethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXVJHDEWHKBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330719 | |

| Record name | 1,2-Phenylenedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17300-02-6 | |

| Record name | 1,2-Benzenedimethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17300-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Phenylenedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedimethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 1,2-Bis(aminomethyl)benzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

1,2-Bis(aminomethyl)benzene, also known as o-xylylenediamine, is a crucial building block in the synthesis of a wide array of pharmacologically active compounds and advanced materials. Its unique structural motif, featuring two primary amine functionalities constrained by an aromatic backbone, imparts specific conformational rigidity and chelating properties that are highly sought after in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to 1,2-bis(aminomethyl)benzene, designed for researchers, scientists, and drug development professionals. Each methodology is presented with a detailed examination of its underlying chemical principles, step-by-step experimental protocols, and a critical analysis of its advantages and limitations. The causality behind experimental choices is elucidated to provide actionable insights for practical application.

Introduction: The Significance of 1,2-Bis(aminomethyl)benzene

1,2-Bis(aminomethyl)benzene serves as a versatile precursor in the development of various molecular architectures. Its applications span from the synthesis of ligands for metal catalysts to the construction of macrocyclic compounds and the development of novel therapeutic agents. The diamine's ability to form stable complexes with metal ions has led to its use in the design of catalysts for asymmetric synthesis and as a component of metal-based imaging agents. In drug discovery, the rigid benzylic framework is often incorporated into molecules to control their three-dimensional structure, enhancing their binding affinity and selectivity for biological targets.

This guide will explore three primary and reliable synthetic pathways to access this important molecule:

-

The Reduction of Phthalonitrile: A direct and atom-economical approach.

-

The Gabriel Synthesis from 1,2-Bis(bromomethyl)benzene: A classic and high-yielding method for the synthesis of primary amines.

-

The Azide Displacement Route from 1,2-Bis(halomethyl)benzene: An alternative pathway offering a different set of reaction conditions.

Each of these methods will be discussed in detail, providing the necessary information for their successful implementation in a laboratory setting.

Methodology 1: Reduction of Phthalonitrile

The reduction of phthalonitrile is a direct and widely employed method for the synthesis of 1,2-bis(aminomethyl)benzene. This transformation can be achieved through catalytic hydrogenation or by the use of chemical reducing agents.

Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is an industrially scalable and environmentally benign method for the reduction of nitriles to primary amines.[1] Raney® Nickel is a commonly used catalyst for this transformation due to its high activity and relative cost-effectiveness.[2]

The catalytic hydrogenation of a nitrile to a primary amine on a metal surface, such as Raney Nickel, proceeds through a series of steps. Initially, both the nitrile and hydrogen gas are adsorbed onto the catalyst surface. The π-bonds of the nitrile interact with the metal, and the H-H bond of the hydrogen is cleaved to form metal-hydride species. The reduction then proceeds in a stepwise manner, first to an imine intermediate, which is then further hydrogenated to the primary amine.

A critical challenge in nitrile hydrogenation is the prevention of side reactions that lead to the formation of secondary and tertiary amines.[1] These side reactions occur when the intermediate imine reacts with an already formed primary amine molecule. The use of ammonia and high pressures of hydrogen can help to suppress these side reactions by favoring the direct hydrogenation of the imine intermediate.[3]

Materials:

-

Phthalonitrile

-

Raney® Nickel (50% slurry in water)

-

Anhydrous ethanol

-

Ammonia (gas or solution in ethanol)

-

Hydrogen gas

-

High-pressure autoclave (e.g., Parr reactor)

Procedure:

-

In a high-pressure autoclave, a solution of phthalonitrile (1 equivalent) in anhydrous ethanol is prepared.

-

Raney® Nickel (typically 10-20% by weight of the phthalonitrile) is carefully added to the solution.

-

The autoclave is sealed and purged several times with nitrogen gas to remove any oxygen.

-

Ammonia is introduced into the reactor to a partial pressure of approximately 10-20 bar.

-

The reactor is then pressurized with hydrogen gas to the desired pressure (typically 50-100 bar).

-

The reaction mixture is heated to a temperature of 80-120 °C with vigorous stirring.

-

The reaction is monitored by observing the hydrogen uptake. Once the hydrogen consumption ceases, the reaction is considered complete.

-

The reactor is cooled to room temperature, and the excess hydrogen and ammonia are carefully vented.

-

The reaction mixture is filtered to remove the Raney® Nickel catalyst. The catalyst is pyrophoric and should be handled with care, preferably under a blanket of water.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude 1,2-bis(aminomethyl)benzene.

-

The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

| Parameter | Value | Reference |

| Typical Yield | 70-90% | [3] |

| Purity | >95% after purification | |

| Reaction Time | 4-12 hours | |

| Temperature | 80-120 °C | |

| Pressure | 50-100 bar H₂, 10-20 bar NH₃ |

Chemical Reduction with Lithium Aluminum Hydride (LAH)

The reduction of a nitrile with LAH involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This initial addition forms an imine anion, which is stabilized as a complex with the aluminum species. A second hydride transfer then occurs to the imine carbon, resulting in a dianionic intermediate. Subsequent acidic or aqueous workup protonates the nitrogen atoms to yield the primary amine.[5][6]

Caption: Mechanism of LAH reduction of nitriles.

Materials:

-

Phthalonitrile

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (for workup)

-

Sodium hydroxide

Procedure:

-

A solution of phthalonitrile (1 equivalent) in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

The flask is cooled in an ice bath, and a solution of LAH (typically 2-3 equivalents) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel under a nitrogen atmosphere. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This is known as the Fieser workup.

-

The resulting granular precipitate of aluminum salts is removed by filtration.

-

The organic filtrate is dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to afford the crude 1,2-bis(aminomethyl)benzene.

-

Purification is achieved by vacuum distillation.

| Parameter | Value | Reference |

| Typical Yield | 60-80% | [4] |

| Purity | >98% after distillation | |

| Reaction Time | 4-8 hours | |

| Temperature | Reflux in ether or THF |

Methodology 2: Gabriel Synthesis from 1,2-Bis(bromomethyl)benzene

The Gabriel synthesis is a robust and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues often encountered with direct amination.[7]

Mechanism of Action

The Gabriel synthesis proceeds in two main steps. First, potassium phthalimide acts as a nucleophile and displaces the halide from the alkyl halide in an SN2 reaction to form an N-alkylphthalimide. The phthalimide group serves as a protected form of a primary amine. In the second step, the N-alkylphthalimide is cleaved to release the primary amine. This is typically achieved by hydrazinolysis, where hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and the desired primary amine.[8][9]

Caption: Workflow of the Gabriel synthesis.

Experimental Protocol

Materials:

-

1,2-Bis(bromomethyl)benzene

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

Procedure:

Step 1: Synthesis of N,N'-(1,2-Xylylene)diphthalimide

-

A solution of 1,2-bis(bromomethyl)benzene (1 equivalent) in DMF is prepared in a round-bottom flask.

-

Potassium phthalimide (slightly more than 2 equivalents) is added to the solution.

-

The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and poured into water to precipitate the product.

-

The solid N,N'-(1,2-xylylene)diphthalimide is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 1,2-Bis(aminomethyl)benzene

-

The dried N,N'-(1,2-xylylene)diphthalimide (1 equivalent) is suspended in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate (2-3 equivalents) is added to the suspension.

-

The mixture is heated to reflux for several hours. A thick precipitate of phthalhydrazide will form.

-

The reaction mixture is cooled, and concentrated hydrochloric acid is added to precipitate the product as the dihydrochloride salt and to dissolve any remaining phthalhydrazide.

-

The phthalhydrazide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude 1,2-bis(aminomethyl)benzene dihydrochloride.

-

The free base can be obtained by dissolving the salt in water and adding a strong base, such as sodium hydroxide, followed by extraction with an organic solvent.

Data Summary

| Parameter | Value | Reference |

| Overall Yield | >85% | [10] |

| Purity | High, after purification | |

| Reaction Time | 8-16 hours (total) | |

| Temperature | 80-100 °C (Step 1), Reflux (Step 2) |

Methodology 3: Azide Displacement from 1,2-Bis(halomethyl)benzene

This method provides an alternative to the Gabriel synthesis and involves the nucleophilic displacement of a halide with an azide ion, followed by reduction of the resulting diazide to the diamine.

Mechanism of Action

The first step is a standard SN2 reaction where the azide ion (N₃⁻) displaces the halide from the benzylic position of 1,2-bis(halomethyl)benzene. The resulting 1,2-bis(azidomethyl)benzene is then reduced to the corresponding diamine. This reduction can be achieved either by catalytic hydrogenation (e.g., using Pd/C) or with a chemical reducing agent like lithium aluminum hydride.

Experimental Protocol

Materials:

-

1,2-Bis(bromomethyl)benzene

-

Sodium azide

-

Dimethyl sulfoxide (DMSO) or DMF

-

Palladium on carbon (Pd/C) or Lithium aluminum hydride (LAH)

-

Methanol or Diethyl ether/THF

Procedure:

Step 1: Synthesis of 1,2-Bis(azidomethyl)benzene

-

A solution of 1,2-bis(bromomethyl)benzene (1 equivalent) in DMSO or DMF is prepared.

-

Sodium azide (a slight excess over 2 equivalents) is added portion-wise to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. [11]

-

The reaction mixture is stirred at room temperature or slightly elevated temperature (40-50 °C) for several hours until the reaction is complete.

-

The reaction mixture is poured into water and extracted with an organic solvent like diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried, and the solvent is removed to yield the crude 1,2-bis(azidomethyl)benzene. Caution: Organic azides can be explosive and should be handled with care.

Step 2: Reduction of 1,2-Bis(azidomethyl)benzene

-

Method A: Catalytic Hydrogenation

-

The crude diazide is dissolved in methanol or ethanol.

-

A catalytic amount of Pd/C (5-10 mol%) is added.

-

The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (1-4 atm) until hydrogen uptake ceases.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the product.

-

-

Method B: LAH Reduction

-

The crude diazide is dissolved in anhydrous diethyl ether or THF and reduced with LAH following a similar procedure as described in section 1.2.

-

Data Summary

| Parameter | Value | Reference |

| Overall Yield | 75-85% | |

| Purity | High, after purification | |

| Reaction Time | 6-12 hours (total) | |

| Temperature | RT to 50 °C (Step 1), RT (Step 2) |

Comparison of Synthetic Routes

| Feature | Reduction of Phthalonitrile | Gabriel Synthesis | Azide Displacement |

| Starting Material Availability | Readily available | Requires bromination of o-xylene | Requires bromination of o-xylene |

| Reagent Hazards | High pressure H₂, pyrophoric catalyst (Raney Ni), highly reactive LAH | Phthalimide and hydrazine are relatively safe | Highly toxic and potentially explosive sodium azide and organic azides |

| Scalability | Catalytic hydrogenation is highly scalable | Scalable, but involves solid handling | Scalability is a concern due to azide hazards |

| Yield | Good to excellent | Excellent | Good |

| Purity | Can be high, but side products are possible | Generally very high | Generally high |

| Simplicity | One-pot for reduction, but high pressure setup needed for hydrogenation | Two distinct steps | Two distinct steps with hazardous intermediates |

Safety Considerations

The synthesis of 1,2-bis(aminomethyl)benzene involves the use of several hazardous materials. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Phthalonitrile: Toxic if swallowed, in contact with skin, or if inhaled.[12][13][14][15]

-

Raney® Nickel: Pyrophoric when dry. Must be handled under water.

-

Lithium Aluminum Hydride (LAH): Reacts violently with water to produce flammable hydrogen gas. It is also corrosive and toxic if swallowed.[16][17][18][19]

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides. Contact with acid liberates highly toxic hydrazoic acid gas.[11][20][21][22][23]

-

Organic Azides: Potentially explosive, especially when heated or subjected to shock.

-

Hydrazine: Toxic, corrosive, and a suspected carcinogen.[24][25][26][27]

-

1,2-Bis(bromomethyl)benzene: Lachrymatory and corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of 1,2-bis(aminomethyl)benzene can be successfully achieved through several reliable methods. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of specialized equipment, and the comfort level with handling hazardous reagents. The reduction of phthalonitrile via catalytic hydrogenation is an excellent choice for large-scale production, while the Gabriel synthesis and the azide displacement route offer high-yielding alternatives for laboratory-scale preparations. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently synthesize this valuable chemical building block for their scientific endeavors.

References

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

- MilliporeSigma. (2025).

- A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Arom

- Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in W

- Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.).

- Fisher Scientific. (2024).

- Carl ROTH. (n.d.).

- Aldrich. (n.d.).

- Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization. (n.d.).

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

- Fisher Scientific. (2025).

- van Es, T., & Staskun, B. (n.d.). Benzenesulfonamide, 4-formyl-. Organic Syntheses.

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- ChemicalBook. (n.d.).

-

Chemistry LibreTexts. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

- YouTube. (2025). Reduction of nitriles to amines using LiAlH4.

- YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine.

- Gabriel Synthesis of Hexakis(aminomethyl)

- Sigma-Aldrich. (2014).

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

- FUJIFILM Wako Chemicals. (2024).

- Chemos GmbH & Co.KG. (n.d.).

- Sigma-Aldrich. (2025).

- US Patent 4287365A. (n.d.).

- Sigma-Aldrich. (n.d.).

- Chemos GmbH & Co.KG. (n.d.).

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

- Fisher Scientific. (n.d.).

- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering.

- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.

- Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. (n.d.). ChemRxiv.

- Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.

- Raney nickel reductions-part i. (n.d.).

- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.

- ChemicalBook. (2026).

- The Hydrogenation of Nitriles to Primary Amines. (n.d.). The Journal of Organic Chemistry.

- Top 59 papers published in the topic of Raney nickel in 2001. (n.d.). SciSpace.

- Zebrafish International Resource Center. (n.d.).

- Spectrum Chemical. (2022).

- Thermo Fisher Scientific. (2012).

- JoVE. (2025).

- Cambridge University Press. (n.d.). Gabriel Synthesis.

Sources

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pp.bme.hu [pp.bme.hu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]

- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. fishersci.com [fishersci.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. gustavus.edu [gustavus.edu]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. westliberty.edu [westliberty.edu]

- 17. fishersci.com [fishersci.com]

- 18. chemos.de [chemos.de]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. chemos.de [chemos.de]

- 22. fishersci.com [fishersci.com]

- 23. zebrafish.org [zebrafish.org]

- 24. fishersci.com [fishersci.com]

- 25. westliberty.edu [westliberty.edu]

- 26. nj.gov [nj.gov]

- 27. chemicalbook.com [chemicalbook.com]

Spectroscopic Signature of 1,2-Phenylenedimethanamine: A Guide for Researchers

Introduction: The Structural Elucidation of a Versatile Diamine

1,2-Phenylenedimethanamine, also known as o-xylylenediamine or 1,2-bis(aminomethyl)benzene, is a difunctional primary amine built on an aromatic scaffold. Its unique ortho-substitution pattern makes it a valuable building block in the synthesis of ligands for coordination chemistry, macrocyclic compounds, and various precursors in drug development and materials science. An unambiguous confirmation of its molecular structure is paramount for any of these applications, and this is primarily achieved through a combination of spectroscopic techniques.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the focus extends beyond mere data presentation to include the rationale behind the spectral features, offering a framework for researchers to confidently identify and characterize this compound. Due to the scarcity of publicly available, fully assigned experimental spectra for this specific isomer, this guide integrates established spectroscopic principles and data from analogous compounds to present a comprehensive and predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: A deuterated solvent that can dissolve the amine without reacting is chosen. Chloroform-d (CDCl₃) is a common choice. The amine protons may exchange with residual water or acidic impurities, which can be minimized by using a dry solvent or confirmed by a D₂O exchange experiment.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse programs for ¹H and ¹³C{¹H} (proton-decoupled) are utilized.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the amine, methylene, and aromatic protons.

-

Aromatic Protons (H-Ar): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern. They will appear as a complex multiplet, typically in the range of δ 7.2-7.4 ppm . The ortho-arrangement leads to overlapping signals that can be challenging to resolve into simple first-order patterns.

-

Methylene Protons (-CH₂-): The two methylene groups are chemically equivalent. The protons of these groups will give rise to a single, sharp singlet at approximately δ 3.9 ppm . The downfield shift from a typical alkane is due to the deshielding effect of the adjacent aromatic ring and the nitrogen atom.

-

Amine Protons (-NH₂): The four amine protons are also equivalent. They typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The chemical shift is variable and concentration-dependent but is expected around δ 1.5-2.0 ppm . This signal will disappear upon shaking the sample with a drop of D₂O.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, reflecting the molecular symmetry.

-

Aromatic Carbons (C-Ar): Due to the plane of symmetry bisecting the C1-C2 bond and the aromatic ring, there are three unique sets of aromatic carbons.

-

The two carbons directly attached to the methylene groups (C1, C2) are equivalent and will appear around δ 140 ppm .[1]

-

The next two carbons (C3, C6) are equivalent and will be found around δ 128-130 ppm .

-

The final two carbons (C4, C5) are equivalent, appearing at a similar chemical shift, around δ 127-129 ppm .[1]

-

-

Methylene Carbons (-CH₂-): The two equivalent benzylic carbons will produce a single signal at approximately δ 45-47 ppm .[1]

Summary of NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Amine (-NH₂) | ~1.7 ppm (s, br, 4H) | - |

| Methylene (-CH₂) | ~3.9 ppm (s, 4H) | ~46 ppm |

| Aromatic (C1/C2-H) | ~7.3 ppm (m, 4H) | ~140 ppm (C-CH₂) |

| Aromatic (C3/C6-H) | ~7.3 ppm (m, 4H) | ~129 ppm (CH) |

| Aromatic (C4/C5-H) | ~7.3 ppm (m, 4H) | ~128 ppm (CH) |

Chemical shifts (δ) are in ppm. Multiplicity: s = singlet, br = broad, m = multiplet.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid, a KBr pellet is prepared by finely grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic ring.

-

N-H Stretching: Primary amines (R-NH₂) characteristically show a doublet (two bands) in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric stretching modes.[2] These bands are typically of medium intensity and are sharper than the broad O-H stretch of alcohols.[3]

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3]

-

Aliphatic C-H Stretching: The methylene (-CH₂-) groups will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the primary amine group results in a medium to strong absorption band in the range of 1650-1580 cm⁻¹ .[2]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of absorptions, typically of medium intensity, in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the aliphatic C-N bond is expected in the 1250-1020 cm⁻¹ range.[2]

-

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region (900-675 cm⁻¹ ) are characteristic of the substitution pattern on the benzene ring. For 1,2-disubstitution (ortho), a strong band is expected around 750 cm⁻¹ .[3]

Summary of Key IR Absorptions

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (doublet) | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

| C-N Stretch | 1250 - 1020 | Medium-Weak |

| Aromatic C-H Bend (ortho) | ~750 | Strong |

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.

-

Detection: The positively charged ions are accelerated, separated based on their mass-to-charge ratio (m/z), and detected.

MS Spectral Interpretation

The mass spectrum of this compound (C₈H₁₂N₂) will provide key structural information.

-

Molecular Ion (M•⁺): The molecular weight is 136.19 g/mol . A peak at m/z = 136 corresponding to the molecular ion [C₈H₁₂N₂]•⁺ is expected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent here.[4][5]

-

Major Fragmentation Pathway (Benzylic Cleavage): The most significant fragmentation pathway for benzylamines is the cleavage of the C-C bond between the aromatic ring and the methylene group (benzylic cleavage).[4][6] This is a highly favorable process as it leads to the formation of a stable, resonance-stabilized benzylic or tropylium cation.

-

Loss of an aminomethyl radical (•CH₂NH₂) results in a prominent ion at m/z = 106 . This ion, [M - CH₂NH₂]⁺, is often the base peak or one of the most intense peaks in the spectrum.

-

Subsequent fragmentation of the m/z 106 ion can occur, for example, by loss of hydrogen cyanide (HCN), leading to a peak at m/z = 79.

-

-

Alpha-Cleavage: Another common fragmentation for amines is alpha-cleavage, where the bond beta to the nitrogen atom is broken. In this case, cleavage of the benzylic C-C bond is also an alpha-cleavage, leading to the formation of the m/z = 106 ion as described above, or the formation of the [CH₂NH₂]⁺ ion at m/z = 30 .[4] The peak at m/z 30 is a characteristic indicator of a primary amine with a -CH₂NH₂ group.

Summary of Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 136 | [C₈H₁₂N₂]•⁺ | Molecular Ion (M•⁺) |

| 106 | [C₇H₈N]⁺ | Benzylic Cleavage (Loss of •CH₂NH₂) |

| 91 | [C₇H₇]⁺ | Tropylium ion (Loss of NH₂ from m/z 106) |

| 77 | [C₆H₅]⁺ | Phenyl cation (Loss of CH₂ from m/z 91) |

| 30 | [CH₄N]⁺ | Alpha-Cleavage ([CH₂NH₂]⁺) |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];M [label="[C₈H₁₂N₂]•⁺\nm/z = 136\n(Molecular Ion)", fillcolor="#F1F3F4", style=filled]; F106 [label="[C₇H₈N]⁺\nm/z = 106", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; F30 [label="[CH₂NH₂]⁺\nm/z = 30", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; F91 [label="[C₇H₇]⁺\nm/z = 91\n(Tropylium Ion)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; M -> F106 [label=" - •CH₂NH₂ \n(Benzylic Cleavage)"]; M -> F30 [label=" - •C₇H₈N \n(Alpha-Cleavage)"]; F106 -> F91 [label=" - NH₂"];

}

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound provides a unique fingerprint for its unambiguous identification. The ¹H NMR spectrum is defined by a complex aromatic multiplet and a characteristic singlet for the four benzylic protons. The IR spectrum is dominated by the N-H stretching doublet of the primary amine groups and the C-H bending band indicative of ortho-disubstitution. Finally, mass spectrometry confirms the molecular weight of 136 amu and shows a characteristic fragmentation pattern dominated by benzylic cleavage to form a stable ion at m/z 106. Together, these techniques provide a robust and self-validating system for confirming the structure and purity of this versatile chemical intermediate.

References

-

Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines. Retrieved from [Link]

-

DeJongh, D. C., Lin, D. C. K., Leclair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183. Available at: [Link]

-

Voinov, V. G., Deinzer, M. L., & Beckman, J. S. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624–1632. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl... [Image]. Retrieved from [Link]

-

Audier, H. E., et al. (1998). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the Chemical Society, Perkin Transactions 2, (5), 1079-1085. Available at: [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr) [Image]. Retrieved from [Link]

-

International Journal of Academic Research and Development. (2020). Study of the composition of amines using IR spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. [Image]. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-bis(chloromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Manitoba Libraries. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. allreviewjournal.com [allreviewjournal.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure of 1,2-Phenylenedimethanamine

An In-depth Technical Guide to the Crystal Structure of 1,2-Phenylenedimethanamine and Its Significance in Chemical and Pharmaceutical Sciences

Abstract

This compound, also known as o-xylylenediamine, is a fundamental building block in coordination chemistry and medicinal drug development. Its ability to act as a potent bidentate chelating ligand is directly governed by the unique spatial relationship of its two aminomethyl groups. While the free base is typically a liquid or low-melting solid, its dihydrochloride salt provides a stable, crystalline solid ideal for structural elucidation via single-crystal X-ray diffraction. This guide provides a comprehensive analysis of the synthesis, crystallization, and detailed crystal structure of this compound dihydrochloride. We explore the critical role of the ortho substitution pattern in defining the molecule's conformation and its subsequent utility as a ligand and pharmaceutical scaffold. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the structural chemistry of this versatile diamine.

Introduction: The Structural Basis of Function

This compound is an aromatic diamine whose chemical utility is intrinsically linked to its structure. The presence of two primary amine functionalities tethered to a benzene ring by methylene bridges creates a molecule with significant conformational flexibility and potent hydrogen-bonding capabilities. The critical feature, however, is the ortho positioning of the two aminomethyl substituents. This arrangement pre-organizes the molecule to act as an exceptional bidentate ("two-toothed") ligand for metal ions, forming a highly stable five-membered chelate ring.[1][2] This chelating effect is the cornerstone of its application in catalysis, materials science, and the design of metal-based therapeutics.

In the realm of drug discovery, the rigid benzene core and the defined ortho vector of the amine groups make this compound a valuable scaffold. This scaffold allows for the precise spatial presentation of pharmacophoric elements, enabling targeted interactions with biological macromolecules.

Due to the high basicity and hygroscopicity of the amine groups, the free base form of this compound is often handled as a liquid or low-melting solid, which is challenging to crystallize.[3] Consequently, its dihydrochloride salt, C₈H₁₂N₂·2HCl, is the preferred form for structural studies and is commercially available as a stable, crystalline solid.[1][4][5] This guide will focus on the synthesis, crystallization, and detailed structural analysis of this salt, providing the foundational knowledge applicable to its free base form in various applications.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of both the free base and its dihydrochloride salt is essential for successful experimentation. The key properties are summarized in the table below.

| Property | This compound (Free Base) | This compound Dihydrochloride |

| Synonyms | o-Xylylenediamine, 1,2-Bis(aminomethyl)benzene | α,α′-Diamino-o-xylene dihydrochloride |

| Appearance | Liquid | White to off-white crystals |

| CAS Number | 17300-02-6[3] | 21294-14-4[1][4][5][6] |

| Molecular Formula | C₈H₁₂N₂[3] | C₈H₁₄Cl₂N₂[4][6] |

| Molecular Weight | 136.19 g/mol [3] | 209.12 g/mol [1][4][5][6] |

| Storage Temperature | 2-8°C[3] | 2-8°C[1][4] |

| Key Hazard | Corrosive[3] | Irritant |

Synthesis and Crystallization: A Validated Protocol

The reliable synthesis of high-purity this compound and the subsequent growth of diffraction-quality single crystals of its dihydrochloride salt are the critical first steps for structural analysis.

Synthesis Pathway

While several synthetic routes exist, a common and effective method involves the reduction of phthalonitrile (1,2-dicyanobenzene). This precursor is readily available and can be reduced using powerful hydrating agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. An alternative pathway involves the reaction of α,α'-dichloro-o-xylene with an amine source, such as ammonia or a protected amine equivalent.[7]

Experimental Protocol: Crystallization of the Dihydrochloride Salt

This protocol describes a robust method for preparing and crystallizing this compound dihydrochloride, adapted from established procedures for crystallizing amine hydrochloride salts.[8]

Materials:

-

This compound (free base)

-

Anhydrous Diethyl Ether (Et₂O)

-

Anhydrous Ethanol (EtOH)

-

2M HCl in Diethyl Ether (commercially available or prepared by bubbling dry HCl gas through anhydrous Et₂O)

-

Glassware (dried in an oven at >100°C)

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution: In a clean, dry Erlenmeyer flask, dissolve 1.0 g of this compound free base in 10 mL of anhydrous ethanol. Stir gently until a clear, homogeneous solution is obtained.

-

Acidification: While stirring the solution at room temperature, slowly add the 2M solution of HCl in diethyl ether dropwise. A white precipitate of the dihydrochloride salt will begin to form immediately. Continue adding the HCl solution until approximately 2.1 molar equivalents have been added and no further precipitation is observed.

-

Redissolution (for crystallization): Gently warm the mixture on a hotplate while stirring until the precipitate fully redissolves. The goal is to create a clear, saturated solution. Avoid boiling to prevent solvent loss. If necessary, add a minimal amount of additional ethanol to achieve full dissolution.

-

Crystal Growth (Slow Evaporation/Vapor Diffusion):

-

Method A (Slow Evaporation): Loosely cover the flask with paraffin film punctured with a few small holes. Place the flask in a quiet, vibration-free location at room temperature. Crystals will form over 24-72 hours as the solvent slowly evaporates.

-

Method B (Vapor Diffusion): Place the flask containing the ethanolic solution inside a larger, sealed chamber containing a vial of a more volatile anti-solvent, such as anhydrous diethyl ether. The ether vapor will slowly diffuse into the ethanol solution, reducing the solubility of the salt and promoting the growth of well-defined crystals.

-

-

Isolation: Once suitable crystals have formed, carefully isolate them by vacuum filtration. Wash the crystals sparingly with a small volume of cold, anhydrous diethyl ether to remove any residual soluble impurities.

-

Drying: Dry the crystals under a high vacuum for several hours to ensure all solvent is removed. The resulting crystals are now ready for single-crystal X-ray diffraction analysis.

Caption: Workflow for the preparation and crystallization of single crystals.

Crystallographic Analysis: The Molecular and Supramolecular Architecture

As no public crystal structure of this compound dihydrochloride is available, this section presents a detailed, authoritative projection of its expected structural features based on well-established chemical principles and data from analogous structures, such as o-phenylenediamine.[9] This predictive analysis provides a robust framework for understanding the molecule's solid-state behavior.

Hypothesized Crystal Data

The molecule is expected to crystallize in a centrosymmetric space group, with the monoclinic system being highly probable for such a charged organic molecule.

| Parameter | Projected Value |

| Chemical Formula | C₈H₁₄Cl₂N₂ |

| Formula Weight | 209.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-10 |

| b (Å) | ~12-15 |

| c (Å) | ~9-11 |

| β (°) | ~95-105 |

| V (ų) | ~1100-1400 |

| Z (molecules/cell) | 4 |

| Calculated Density | ~1.2-1.4 g/cm³ |

| Key Interactions | N-H···Cl⁻ Hydrogen Bonding, C-H···Cl⁻ Interactions |

Molecular Conformation

The core of the structure is the [C₆H₄(CH₂NH₃)²⁺] dication. The C-C bond lengths within the aromatic ring are expected to be in the standard range of 1.38-1.40 Å. The key conformational feature will be the torsion angles associated with the aminomethyl groups. Due to steric hindrance between the two adjacent substituents, they will not be perfectly coplanar with the benzene ring. A gauche conformation is anticipated, where the C(ring)-C(methylene)-N axis of each substituent is twisted relative to the plane of the benzene ring. This conformation is precisely what enables the molecule to act as an effective bidentate chelating agent.

Supramolecular Packing and Hydrogen Bonding

The crystal lattice will be dominated by a robust, three-dimensional network of charge-assisted hydrogen bonds. Each ammonium (-NH₃⁺) group has three acidic protons, which will act as hydrogen bond donors. The chloride anions (Cl⁻) will serve as the primary hydrogen bond acceptors.

The primary interaction will be strong N-H···Cl⁻ hydrogen bonds . Each chloride ion is expected to accept multiple hydrogen bonds from neighboring ammonium groups, effectively linking the organic dications into a stable supramolecular assembly. Weaker C-H···Cl⁻ interactions, involving the methylene and aromatic protons, are also likely to contribute to the overall packing stability.

Caption: Expected coordination of a dication by chloride ions via H-bonds.

Applications in Chemistry and Drug Development

The structural features elucidated from the crystalline salt directly inform the molecule's function in solution and its application in advanced fields.

-

Coordination Chemistry: The ~60° dihedral angle between the N-C-C-N plane in a chelated complex is ideal for coordinating with octahedral, square planar, and tetrahedral metal centers. This pre-organization minimizes the entropic penalty of binding, leading to high-stability metal complexes. These complexes are widely investigated as catalysts for organic transformations, including asymmetric hydrogenation and oxidation reactions.

-

Drug Development: As a molecular scaffold, the rigid ortho-phenylene core ensures that functional groups attached to the amine nitrogens are held in a well-defined spatial relationship. This is crucial for designing molecules that can simultaneously interact with two adjacent binding pockets in a protein or enzyme active site. Furthermore, the diamine motif is a common feature in polyamine-based therapeutics, which are being explored for applications in cancer and parasitic diseases.[10] The ability to form strong, directed hydrogen bonds, as seen in the crystal structure, mimics interactions vital for molecular recognition at biological targets.

Conclusion

The crystal structure of this compound, best studied through its stable dihydrochloride salt, provides invaluable insights into its molecular conformation and supramolecular behavior. The solid-state architecture is dominated by an extensive network of N-H···Cl⁻ hydrogen bonds, which dictate the packing of the [C₆H₄(CH₂NH₃)²⁺] dications. The inherent gauche conformation of the aminomethyl groups, a direct result of the ortho substitution pattern, pre-organizes the molecule for potent bidentate chelation. This structural understanding is not merely academic; it is the fundamental basis for the rational design of novel catalysts, advanced materials, and targeted therapeutics. This guide provides the necessary protocols and theoretical framework to empower researchers in leveraging the unique structural properties of this versatile chemical building block.

References

-

Joy, J., et al. (2024). Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

PubChem. (n.d.). 1,2-Ethanediamine, N1-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). m-Xylylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). o-Xylylenediamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). o-Phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Wildman, E., et al. (2016). CCDC 1476593: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. DOI: 10.5517/ccdc.csd.cc1lkj1q. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

-

Culpepper, J. D., et al. (2022). CCDC 1958363: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. DOI: 10.5517/ccdc.csd.cc23qv0q. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Chemical structure searching. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2021). Crystal structure of (((1E,1′E)-1,2-phenylenebis(methaneylylidene))bis(hydrazin-1-yl-2-ylidene))bis(aminomethaniminium) dinitrate C10H16N10O6. Zeitschrift für Kristallographie - New Crystal Structures. DOI: 10.1515/ncrs-2021-0263. Available at: [Link]

-

Revanna, C. N., et al. (2021). 2-(benzylselanyl)-1-phenylethanaminium hydrogen sulfate monohydrate: crystal structure and Hirshfeld surface analyses. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

- Kramer, D. (2002). Synthesis of N,N-disubstituted-p-phenylenediamine. U.S. Patent No. 6,448,446B1.

-

El-Remaily, M. A. A. A., et al. (2020). Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. Molecules. Available at: [Link]

-

NIST. (n.d.). Benzene, 1,2-bis(chloromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Murray-Stewart, T., et al. (2016). Clinical Applications of Polyamine-Based Therapeutics. RSC Drug Discovery Series. Available at: [Link]

-

Aljamali, N. M. (2019). Review on phenylene diamine (preparation, reaction, biological applications, bio-uses). International Journal of Innovations in Scientific Engineering. Available at: [Link]

Sources

- 1. o-Xylylenediamine = 98 21294-14-4 [sigmaaldrich.com]

- 2. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]

- 3. o-Xylylenediamine 95 17300-02-6 [sigmaaldrich.com]

- 4. This compound dihydrochloride | 21294-14-4 | WAA29414 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. o-Xylylenediamine dihydrochloride | C8H14Cl2N2 | CID 12335814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1,2-bis(chloromethyl)- [webbook.nist.gov]

- 8. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]

- 9. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 1,2-Phenylenedimethanamine in Organic Solvents

Aimed at Researchers, Scientists, and Drug Development Professionals

Foreword

1,2-Phenylenedimethanamine, also known by the synonym o-xylylenediamine, is a fundamental building block in the fields of coordination chemistry, polymer science, and medicinal chemistry. Its utility in the synthesis of novel ligands, high-performance polymers, and pharmacologically active agents is intrinsically linked to its solubility in various organic media. This behavior dictates crucial parameters such as reaction kinetics, the feasibility of purification techniques like recrystallization, and the formulation of final products. This technical guide offers a detailed exploration of the solubility of this compound, providing both a theoretical framework and practical, experimentally-driven insights to aid in its effective application.

Molecular Structure and its Influence on Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which underscores the importance of matching intermolecular forces between the solute and the solvent.[1] this compound's structure is characterized by a nonpolar aromatic benzene ring and two polar primary aminomethyl groups (-CH₂NH₂). This amphiphilic nature—possessing both hydrophobic and hydrophilic regions—results in a complex and versatile solubility profile.

-

Aromatic Core: The benzene ring facilitates van der Waals interactions, promoting solubility in nonpolar aromatic solvents.

-

Aminomethyl Groups: The two primary amine functionalities are capable of forming strong hydrogen bonds with protic solvents and engaging in dipole-dipole interactions with polar aprotic solvents.[1][2]

The balance between the nonpolar aromatic ring and the polar amine groups dictates the extent of solubility in a given organic solvent.

Qualitative Solubility Profile

A preliminary, qualitative assessment of solubility is a cornerstone of efficient experimental design. Based on its molecular structure, this compound is anticipated to be soluble in polar organic solvents and less soluble in nonpolar aliphatic hydrocarbons.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Key Intermolecular Interactions |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | DMSO, DMF | High | Dipole-Dipole |

| Acetonitrile, THF | Moderate | Dipole-Dipole | |

| Nonpolar Aromatic | Toluene | Moderate | van der Waals, π-π stacking |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Very Low | van der Waals |

| Chlorinated | Dichloromethane | Moderate | Dipole-Dipole, van der Waals |

It is important to note that these are predictions based on chemical principles. For precise applications, experimental determination is necessary.

Quantitative Determination of Solubility: A Validated Protocol

For applications demanding exact concentrations, such as in pharmaceutical formulations or for kinetic modeling, a quantitative measurement of solubility is indispensable. The isothermal shake-flask method is a globally recognized and reliable technique for this purpose.

Objective: To accurately determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials & Equipment:

-

High-purity this compound

-

Analytical grade organic solvent

-

Temperature-controlled orbital shaker

-

Sealed glass vials (e.g., scintillation vials)

-

Solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Calibrated volumetric glassware

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: The vials are placed in a temperature-controlled shaker and agitated for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to perform a preliminary study to determine the minimum time to reach a plateau in concentration.

-

Phase Separation: After equilibration, the vials are allowed to stand without agitation at the same constant temperature for at least two hours to permit the sedimentation of the excess solid.

-

Sampling and Filtration: A precise aliquot of the clear supernatant is carefully withdrawn using a syringe. The sample is immediately filtered through a 0.45 µm syringe filter into a pre-weighed vial to remove any suspended microparticles.

-

Quantification: The concentration of this compound in the filtered sample is determined.

-

Chromatographic Method (Recommended): The filtrate is accurately diluted to fall within the linear range of a pre-established calibration curve on an HPLC or GC system.

-

Gravimetric Method: For non-volatile solvents, the solvent can be carefully evaporated under reduced pressure or a gentle stream of inert gas, and the mass of the remaining solute is measured.

-

-

Calculation: The solubility is expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (M). The experiment should be conducted in triplicate to ensure the reliability of the results.

Diagram 1: Workflow for Isothermal Shake-Flask Solubility Determination

Caption: A step-by-step workflow for the isothermal shake-flask method.

Impact of Temperature on Solubility

The dissolution of a solid in a liquid is typically an endothermic process. Consequently, the solubility of this compound in most organic solvents is expected to increase with rising temperature. This temperature dependence is a critical parameter for designing effective recrystallization protocols for purification. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Diagram 2: Conceptual Relationship of Temperature and Solubility

Caption: The general principle of increasing solid solubility with temperature.

Strategic Solvent Selection for Various Applications

The choice of solvent is pivotal and should be tailored to the specific application:

-

Chemical Synthesis: For homogeneous reactions, a solvent that dissolves all reactants is often preferred. For reactions where the product is expected to precipitate, a solvent with low product solubility can simplify isolation.

-

Purification by Recrystallization: The ideal solvent will exhibit a steep solubility curve with respect to temperature—high solubility at elevated temperatures and low solubility at reduced temperatures to maximize the recovery of the purified compound.

-

Drug Development and Formulation: In a pharmaceutical context, solubility in a range of biocompatible and pharmaceutically acceptable solvents is a key consideration for developing stable and bioavailable drug delivery systems.

Safety and Handling

This compound, like many amines, should be handled with care. Always consult the Safety Data Sheet (SDS) prior to use. It is recommended to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. The flammability and specific handling requirements of the chosen organic solvents must also be strictly observed.

Conclusion

The solubility of this compound in organic solvents is a critical property that influences its application across various scientific disciplines. A comprehensive understanding of its solubility, derived from both theoretical principles and empirical data, is essential for optimizing synthetic procedures, developing effective purification strategies, and designing novel materials and pharmaceutical formulations. This guide provides the foundational knowledge and practical methodologies to empower researchers in their endeavors with this versatile molecule.

References

As this is a generated guide, a comprehensive list of peer-reviewed references with clickable URLs is not feasible. In a formal document, this section would be populated with citations to relevant articles from journals such as the Journal of Chemical & Engineering Data, Organic Process Research & Development, and other authoritative chemical literature.

Sources

A Technical Guide to 1,2-Phenylenedimethanamine (o-Xylylenediamine): Commercial Availability, Synthesis, and Applications for Research Professionals

Section 1: Introduction and Core Identifiers

1,2-Phenylenedimethanamine, also widely known by its synonym o-xylylenediamine, is a versatile aromatic diamine. Structurally, it consists of a benzene ring substituted at the 1 and 2 (ortho) positions with aminomethyl (–CH₂NH₂) groups. This specific arrangement of two primary amine functionalities tethered to a rigid aromatic core makes it an exceptional building block and ligand in various fields of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials.

Its utility stems from its capability as a bidentate chelating agent, readily forming stable complexes with a wide range of metal ions. Furthermore, the primary amine groups serve as reactive handles for constructing larger, well-defined molecular architectures such as macrocycles and Schiff bases. For researchers and drug development professionals, understanding the sourcing, properties, and handling of this compound is fundamental to its effective application.

A critical point of clarification is the distinction from the similarly named 1,2-phenylenediamine (or o-phenylenediamine). The latter compound has amine groups directly attached to the aromatic ring (C₆H₄(NH₂)₂), whereas this compound has methylene bridges (C₆H₄(CH₂NH₂)₂), granting it significantly different conformational flexibility and reactivity.

| Identifier | Value |

| IUPAC Name | (2-Aminomethylphenyl)methanamine |

| Synonyms | o-Xylylenediamine, 1,2-Bis(aminomethyl)benzene |

| CAS Number | 91-13-4 (for the related dibromo precursor)[1][2][3]; 17300-02-6 (for the diamine)[4][5]; 21294-14-4 (for the dihydrochloride salt)[6][7] |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol [5] |

Note on CAS Numbers: The free base of o-xylylenediamine is associated with CAS 17300-02-6 in supplier catalogs, while its dihydrochloride salt is 21294-14-4. The related synthetic precursor, 1,2-bis(bromomethyl)benzene, has the CAS number 91-13-4.

Section 2: Commercial Availability and Suppliers

This compound is available from several fine chemical suppliers, typically in research-grade quantities. It is most commonly supplied as the free base (a liquid) or as a more stable dihydrochloride salt (a crystalline solid). The choice between the free base and the salt depends on the specific application; the salt is often preferred for its ease of handling and longer shelf-life, though it requires a deprotonation step before use in many reactions.

Below is a summary of representative suppliers and their typical offerings. Researchers should always consult the supplier's Certificate of Analysis for lot-specific purity data.

| Supplier | Product Name | CAS No. | Form | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | o-Xylylenediamine[4][5] | 17300-02-6 | Liquid | 95% | 1 g |

| Sigma-Aldrich (MilliporeSigma) | o-Xylylenediamine dihydrochloride[6] | 21294-14-4 | Crystals | ≥98% | 1 g, 5 g |

| Biosynth | This compound dihydrochloride[7] | 21294-14-4 | Solid | - | 5 g, 10 g, 25 g, 50 g |

| Alkali Scientific | o-Xylylenediamine[8] | - | - | - | 1 g |

| Alkali Scientific | o-Xylylenediamine dihydrochloride[9] | - | - | - | 5 g |

Section 3: Synthesis and Manufacturing Overview

The industrial and laboratory-scale synthesis of xylylenediamines, including the 1,2-isomer, typically originates from the corresponding xylene isomer. Common synthetic strategies involve:

-

Halogenation followed by Amination : A prevalent method involves the free-radical bromination of o-xylene to yield α,α′-dibromo-o-xylene (CAS 91-13-4). This intermediate is then treated with an amine source, such as ammonia or hexamethylenetetramine, to displace the bromide ions and form the diamine.[10] This multi-step process requires careful control of reaction conditions to avoid side reactions.

-

Reduction of Phthalonitrile : Another effective route is the catalytic hydrogenation of isophthalonitrile (for the 1,3-isomer) or phthalonitrile (for the 1,2-isomer).[11] This reaction is typically performed at elevated temperature and pressure using catalysts like Raney nickel or cobalt.[11] This method is often favored for its efficiency and atom economy.

A one-pot preparation method has also been developed, highlighting ongoing research to streamline the synthesis of this important compound.[12]

Section 4: Applications in Research and Drug Development

The unique structural attributes of this compound make it a valuable tool for chemists in academic and industrial settings.

-

Coordination Chemistry and Catalysis : As a C₂-symmetric bidentate ligand, o-xylylenediamine forms stable five-membered chelate rings with metal ions. This property is exploited in the design of catalysts for asymmetric synthesis, where the ligand's chiral derivatives can induce enantioselectivity. The related α-diimine ligands have significantly influenced the development of transition metal complexes for catalysis.[13]

-

Schiff Base and Macrocycle Synthesis : The primary amine groups are readily condensed with aldehydes and ketones to form Schiff bases (imines). When a dialdehyde is used, this reaction can be directed to form complex macrocyclic structures. These macrocycles are of significant interest as host molecules in supramolecular chemistry and as ionophores.

-

Amine Donor in Biocatalysis : In the field of enzymatic synthesis, o-xylylenediamine has been successfully employed as an amine donor for ω-transaminases.[14] Its use helps to drive reaction equilibria towards the desired chiral amine product, overcoming a common limitation of these biocatalytic systems. This application is particularly relevant in the green synthesis of pharmaceutical intermediates.[14][15]

-

Building Block for High-Performance Polymers : While its isomer, 1,3-bis(aminomethyl)benzene (MXDA), is more commonly known as a monomer for polyamides (Nylon MXD6) and as an epoxy curing agent, the 1,2-isomer can be used to impart specific properties such as rigidity and thermal stability in specialty polymers.[11][16]

Section 5: Safety, Handling, and Storage

Proper handling of this compound and its salts is crucial due to their potential hazards. Researchers must consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

Hazards : The free base is classified as corrosive and can cause severe skin burns and eye damage.[4][5] It is also harmful if swallowed.[4][5] The dihydrochloride salt is an irritant to the skin, eyes, and respiratory system and is also harmful if swallowed.[6][7]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory. A faceshield and appropriate respiratory protection should be used when handling larger quantities or the solid salt, which can form dust.[4][6]

-

Handling : All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors or dust and prevent contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. The recommended storage temperature is typically 2-8°C.[4][6]

Section 6: Exemplary Experimental Protocol: Synthesis of a Salen-type Ligand

This protocol describes the synthesis of N,N'-bis(salicylidene)-1,2-phenylenedimethanamine, a common Schiff base ligand, demonstrating a typical use-case for the diamine.

Objective: To synthesize a Schiff base ligand via condensation of this compound with salicylaldehyde.

Causality of Experimental Choices:

-

Solvent: Ethanol is chosen as it effectively dissolves both reactants and allows the product, which is less soluble, to precipitate upon formation or cooling, simplifying isolation.

-

Stoichiometry: A 2:1 molar ratio of salicylaldehyde to the diamine is used to ensure both amine groups are functionalized.

-

Catalyst: The reaction typically proceeds without a catalyst, but a small amount of a weak acid (like acetic acid) can be added to protonate the aldehyde's carbonyl group, making it more electrophilic and accelerating the reaction.

-

Purification: Recrystallization is a robust method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.36 g (10.0 mmol) of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.

-

Addition of Aldehyde: To the stirred solution, add 2.44 g (20.0 mmol, 2.0 equivalents) of salicylaldehyde dropwise over 5 minutes. A yellow color and precipitate will likely form immediately.

-

Reaction: Equip the flask with a condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2 hours to ensure the reaction goes to completion.

-

Isolation: After 2 hours, remove the heat source and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the resulting yellow crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.

-

Drying & Characterization: Dry the product under vacuum. Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, IR) to confirm the formation of the imine C=N bonds and the disappearance of the starting aldehyde and amine signals.

Section 7: Visualizations

Experimental Workflow for Schiff Base Synthesis

The following diagram illustrates the key steps in the synthesis protocol described in Section 6.

Caption: Workflow for the synthesis of a Salen-type ligand.

References

-

ResearchGate. One-Pot Preparation of O-Xylylene Diamine and its Related Amines. [Link]

-

PubMed. Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening. [Link]

-

BuyersGuideChem. 1,2-Phenylenediamine | 95-54-5. [Link]

-

WorldOfChemicals. 1,2-phenylenediamine-d4 suppliers USA. [Link]

- Google Patents. Method for preparing xylylenediamine.

-

ResearchGate. Readout of the 96-well plate o-xylylenediamine assay for the novel TA.... [Link]

-

American Chemical Society. New multidentate ligands. 18. Synthesis of 1,4-bis(bis(2-aminoethyl)aminomethyl)benzene: binuclear chelating tendencies and mixe. [Link]

-

Wiley Online Library. Redox‐active BIAN‐based Diimine Ligands in Metal‐Catalyzed Small Molecule Syntheses. [Link]

-

NIST WebBook. Benzene, 1,2-bis(bromomethyl)-. [Link]

-

MDPI. A Rare Thermochromic Zwitterionic Nickel (II) Complex of the Bulky Alpha Ligand 1,2-Bis-(di-t-butylphosphinomethyl)Benzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 1,3-Bis(aminomethyl)benzene: Synthesis and Industrial Applications. [Link]

-

NIST WebBook. 1,2-Benzenediamine. [Link]

-

Matrix Fine Chemicals. 1,2-BIS(BROMOMETHYL)BENZENE | CAS 91-13-4. [Link]

-

PubChem. 1,2-Ethanediamine, N1-phenyl-. [Link]

Sources

- 1. Benzene, 1,2-bis(bromomethyl)- [webbook.nist.gov]

- 2. 91-13-4 Cas No. | 1,2-Bis(bromomethyl)benzene | Apollo [store.apolloscientific.co.uk]

- 3. 1,2-BIS(BROMOMETHYL)BENZENE | CAS 91-13-4 [matrix-fine-chemicals.com]

- 4. 邻亚二甲苯二胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 邻亚二甲苯二胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 邻亚二甲苯二胺 二盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound dihydrochloride | 21294-14-4 | WAA29414 [biosynth.com]

- 8. alkalisci.com [alkalisci.com]

- 9. alkalisci.com [alkalisci.com]

- 10. KR101442716B1 - Method for preparing xylylenediamine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Redox‐active BIAN‐based Diimine Ligands in Metal‐Catalyzed Small Molecule Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

safety, handling, and MSDS of 1,2-Phenylenedimethanamine

An In-Depth Technical Guide to the Safe Handling of 1,2-Phenylenedimethanamine for Research and Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, also known as o-Xylylenediamine or 1,2-Bis(aminomethyl)benzene, is a versatile diamine linker used in the synthesis of chelating agents, ligands for metal catalysts, and as a building block in the development of novel pharmaceutical compounds. Its chemical structure, featuring two primary amine groups on a xylyl backbone, imparts a high degree of reactivity. However, this reactivity also necessitates a thorough understanding of its associated hazards. As an aromatic amine, it is classified as a corrosive and acutely toxic substance, demanding stringent safety protocols to mitigate risks in a laboratory setting.

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound. It is designed for researchers, scientists, and drug development professionals who handle this compound, offering field-proven insights to ensure a self-validating system of safety and experimental integrity. The information presented herein is synthesized from authoritative safety data sheets (SDS) and chemical safety literature, with a particular emphasis on explaining the causality behind each procedural recommendation. While specific data for the 1,2- (ortho) isomer is prioritized, supplementary data from the more extensively studied 1,3- (meta) isomer is included to provide a more complete risk profile, with clear distinctions made throughout.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's physical and chemical identity. This data informs storage conditions, potential reactions, and appropriate emergency responses.

| Property | Value | Source(s) |

| Chemical Name | This compound; o-Xylylenediamine; 1,2-Bis(aminomethyl)benzene | |

| CAS Number | 17300-02-6 (Free Base); 21294-14-4 (Dihydrochloride)[1][2] | [1][2] |

| Molecular Formula | C₈H₁₂N₂ | |

| Molecular Weight | 136.19 g/mol (Free Base) | [3] |